molecular formula C14H19FN2O2Si B2545285 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 2055119-32-7

1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B2545285
CAS No.: 2055119-32-7
M. Wt: 294.401
InChI Key: HKMHFHVSASEPEC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2Si/c1-14(2,3)20(4,5)17-7-6-9-11(13(18)19)10(15)8-16-12(9)17/h6-8H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMHFHVSASEPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C(C(=CN=C21)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the pyridine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular processes. The inhibition of specific kinases is a crucial strategy in cancer therapy, as it can disrupt the signaling pathways that lead to tumor growth and survival. Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit promising activity against several kinases, suggesting that 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid could be developed into an effective therapeutic agent for cancer treatment .

Case Studies

A notable study evaluated the anticancer activity of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. Results indicated that certain derivatives showed significant cytotoxic effects at low concentrations .

Cell Line IC50 (µM) Reference
PC35
K5627
HeLa6
A5498

Antifungal Properties

Research has highlighted the antifungal activities of pyrrolo[2,3-b]pyridine derivatives against several fungal pathogens. In vitro studies demonstrated that these compounds could inhibit the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, suggesting potential applications in agricultural fungicides .

Insecticidal Activity

In addition to antifungal properties, some derivatives have shown insecticidal effects against agricultural pests. The efficacy of these compounds was tested against species like Spodoptera frugiperda, revealing moderate insecticidal activity compared to commercial standards .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The incorporation of the tert-butyldimethylsilyl group enhances the compound's stability and solubility, which are critical for biological assays.

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides insight into the molecular structure and purity.
  • Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
  • X-ray Crystallography: Offers detailed information about the three-dimensional arrangement of atoms within the compound.

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, while the fluorine atom can influence the compound’s electronic properties and reactivity. The pyrrolo[2,3-b]pyridine core can participate in various binding interactions with enzymes, receptors, or other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Position) Silyl Group Purity CAS Number
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid C₁₄H₂₁FN₂O₂Si ~296.09 5-F, 4-COOH TBDMS 98% 2055119-32-7
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid C₁₈H₂₅F₃N₂O₂Si 386.48 5-CF₃, 4-COOH Triisopropylsilyl (TIPS) Not specified 1222533-88-1

Key Differences :

Substituent Effects: The 5-fluoro group in the target compound is less electron-withdrawing than the 5-trifluoromethyl group in the analog. This impacts electronic properties, such as the acidity of the carboxylic acid (pKa) and resonance stabilization of the aromatic system .

Silyl Group Comparison: TBDMS (tert-butyldimethylsilyl) is smaller and less bulky than TIPS (triisopropylsilyl). This difference influences steric hindrance during synthetic reactions, with TBDMS offering faster deprotection kinetics under mild acidic conditions . The TIPS group in the analog contributes to a higher molecular weight (+90.39 g/mol) and may enhance solubility in non-polar solvents due to its larger hydrophobic surface area .

Applications: The target compound’s 98% purity (vs. unspecified for the TIPS analog) makes it preferable for pharmaceutical intermediate synthesis where high purity is critical .

Broader Context of Pyrrolopyridine Derivatives

  • Boronic Acid Analogs : lists pyrrolopyridine boronic acids (e.g., 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester), which are used in Suzuki-Miyaura cross-coupling reactions rather than carboxylation pathways .
  • Azetidinone Derivatives: Compounds like (4S)-N-(tert-Butyldimethylsilyl)azetidin-2-one-4-carboxylic acid (CAS: 82938-50-9) share the TBDMS group but feature a β-lactam core, diverging in reactivity and application .

3. Research Implications The TBDMS-fluorinated pyrrolopyridine carboxylic acid offers a balance of moderate steric protection and electronic modulation, making it versatile for synthesizing fluorinated drug candidates. In contrast, bulkier silyl groups (e.g., TIPS) or stronger electron-withdrawing substituents (e.g., CF₃) may be prioritized for specific applications requiring enhanced stability or lipophilicity. Further studies comparing reaction yields, solubility, and biological activity across these analogs are warranted to refine their utility in target-oriented synthesis.

Biological Activity

The compound 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS Number: 2055119-32-7) is a derivative of pyrrolo[2,3-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, discussing its mechanisms, potential therapeutic applications, and relevant research findings.

Structure

The molecular formula of this compound is C14H19FN2OSiC_{14}H_{19}FN_2OSi, with a molecular weight of approximately 278.40 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine core modified with a tert-butyldimethylsilyl group and a fluorine atom at the 5-position.

PropertyValue
Molecular FormulaC₁₄H₁₉FN₂OSi
Molecular Weight278.40 g/mol
CAS Number2055119-32-7
Purity≥ 98%

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant biological activities, primarily through their interactions with various enzymes and receptors. The specific mechanisms of action for this compound include:

  • Kinase Inhibition : Compounds in this class have been shown to inhibit various kinases, which are crucial for cell signaling pathways involved in cancer progression and other diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects : Some pyrrolo derivatives have shown promise in neuroprotection, possibly through modulation of neuroinflammatory pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of several pyrrolo derivatives, including those similar to this compound. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models, particularly against breast and lung cancer cell lines .

Case Study 2: Kinase Inhibition

Research has demonstrated that analogs of this compound effectively inhibit specific kinases associated with cancer cell proliferation. For instance, a series of experiments showed that these compounds could reduce phosphorylation levels in signaling pathways critical for tumor growth .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Kinase InhibitionReduced phosphorylation
NeuroprotectionModulation of neuroinflammatory pathways

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